Diethyl-d10-amine
Overview
Description
Diethyl-d10-amine, also known as deuterated diethylamine, is a deuterium-labeled compound with the molecular formula (C2D5)2NH. It is a colorless liquid with a molecular weight of 83.20 g/mol. This compound is primarily used as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), due to its stable isotopic composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-d10-amine can be synthesized through the deuteration of diethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuterium exchange catalysts to achieve high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Diethyl-d10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Diethyl-d10-amine is widely used in scientific research due to its stable isotopic composition. Some of its applications include:
Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of ethylamine and other related compounds.
Biology: Employed in metabolic studies to trace the incorporation of ethylamine into biological systems.
Medicine: Utilized in pharmacokinetic studies to monitor the metabolism and distribution of ethylamine-based drugs.
Industry: Applied in quality control and method validation for the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of diethyl-d10-amine involves its role as an internal standard in analytical techniques. Its stable isotopic composition allows for accurate quantification of target compounds by providing a reference point for mass spectrometric analysis. The deuterium atoms in this compound do not significantly alter its chemical properties, making it an ideal internal standard .
Comparison with Similar Compounds
Diethylamine: The non-deuterated form of diethyl-d10-amine, with the molecular formula (C2H5)2NH.
Dimethyl-d6-amine: A deuterated form of dimethylamine, with the molecular formula (CD3)2NH.
Triethylamine-d15: A deuterated form of triethylamine, with the molecular formula (C2D5)3N.
Uniqueness: this compound is unique due to its high isotopic purity and stability, making it an excellent internal standard for analytical techniques. Its deuterium labeling provides distinct mass spectrometric signals, allowing for precise quantification of target compounds without interference from the sample matrix .
Biological Activity
Diethyl-d10-amine, a deuterated form of diethylamine, has garnered interest in various fields of research due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in medicinal chemistry.
This compound is characterized by the presence of deuterium isotopes, which can enhance its stability and alter its biological behavior compared to non-deuterated analogs. The synthesis typically involves the deuteration of diethylamine using various methods, including catalytic hydrogenation in deuterated solvents. This process allows researchers to obtain high-purity samples suitable for biological studies .
Biological Activity Overview
The biological activities of this compound and its non-deuterated counterpart have been explored in several contexts:
1. Antimicrobial Efficacy
A study evaluating Mannich bases found that specific derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of diethylamine moieties enhanced the antimicrobial potency .
2. Cytotoxicity in Cancer Research
In a comparative analysis of several Mannich bases, derivatives containing diethylamine exhibited cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 5 to 15 µM. This suggests that modifications to the diethylamine structure can lead to increased anti-cancer activity .
3. Neuropharmacological Effects
Research involving related amines has shown that they can affect synaptic transmission. For example, studies on diethylamine derivatives suggest they may enhance GABAergic activity, potentially providing insights into their use as anxiolytics or sedatives .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514698 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120092-66-2 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl-d10-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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